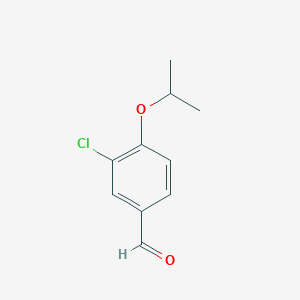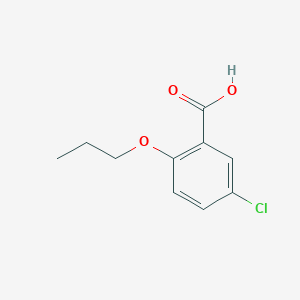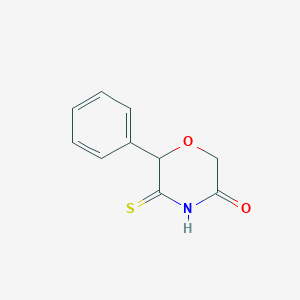
2-Phenylthiomorpholin-3-one
Descripción general
Descripción
2-Phenylthiomorpholin-3-one, also known as 2-phenylthiomorpholine-3-ketone, is an organic compound with the molecular formula C10H11NO2S. It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-Phenylthiomorpholin-3-one can be achieved from Cysteamine hydrochloride and Ethyl α-bromophenylacetate . More details about the synthesis process can be found in the relevant literature .Molecular Structure Analysis
The molecular weight of 2-Phenylthiomorpholin-3-one is 207.25 g/mol. For a more detailed molecular structure analysis, it is recommended to refer to the relevant scientific literature or use molecular modeling software.Aplicaciones Científicas De Investigación
Organic Chemistry
Thiomorpholin-3-one derivatives have been used in [3 + 3]-cycloadditions of α-chlorohydroxamates and 1,4-dithiane-2,5-diol . This method involves the use of azaoxyallyl cations as versatile surrogates of “1,3-dipole” to react with sulfur ylides, providing the corresponding cycloaddition products . Some of these new cycloaddition reactions were used for the synthesis of natural products . The azaoxyallyl cations were also reported as 2-atom units in [2 + 4]-cycloaddition reactions with N-(2-chloromethyl)aryl)amides for the construction of 1,4-dihydro-2H-benzo[d][1,3]oxazines . The intramolecular cycloaddition involving azaoxyallyl cations for the synthesis of N-Hydroxy Oxindoles by an aza-nazarov-type reaction was reported .
Medicinal Chemistry
Thiophene derivatives, which are structurally similar to thiomorpholin-3-one, have been used in the synthesis of anticancer agents and anti-atherosclerotic agents . They also act as metal complexing agents and in the development of insecticides .
Environmental Chemistry
Thiomorpholin-3-one derivatives have been used in the adsorptive photo-Fenton-like removal of 1,2-benzisothiazolin-3-one by NH2-MIL-53 (Fe) under simulated solar light . The excessive discharge of isothiazolinone bacteriostatic agent-containing wastewater has posed serious threats to human health and environmental safety . As 1,2-benzisothiazolin-3-one (BIT) is one of the most commonly used isothiazolinones, its effective degradation is necessary and urgent . In the current study, a NH2-MIL-53(Fe)-based adsorptive photo-Fenton-like system was constructed for efficiently adsorbing and photodegrading BIT under solar light .
Synthetic Chemistry
Thiomorpholin-3-one derivatives have been used in the asymmetric catalytic access to piperazin-2-ones and morpholin-2-ones . This method involves the use of acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee . Two out of the three steps are stereoselectively catalyzed by a quinine derived urea .
Biochemistry
Thiomorpholin-3-one derivatives have been used in the synthesis of natural products . A series of [3 + 1]-, [3 + 2]-, and [3 + 3]-cycloaddition reactions have been developed with azaoxyallyl cations used as versatile surrogates of “1,3-dipole” to react with sulfur ylides, aldehydes, ketones, imines, enamines, isothiocyanides, nitrones, N-oxides, aromatic ethylenes, alkynes, derivatives, indole azides and nitriles respectively, providing the corresponding cycloaddition products . Some of these new cycloaddition reactions were used for the synthesis of natural products .
Pharmaceutical Chemistry
Thiomorpholin-3-one derivatives have been used in the synthesis of the potent antiemetic drug Aprepitant . A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee . Two out of the three steps are stereoselectively catalyzed by a quinine derived urea . The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
Safety And Hazards
Propiedades
IUPAC Name |
2-phenylthiomorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-10-9(13-7-6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXBCKSRRQCIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194312 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Phenylthiomorpholin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



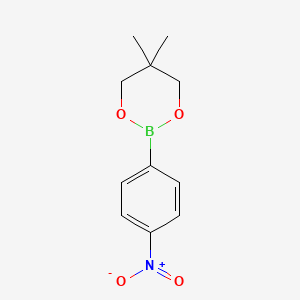
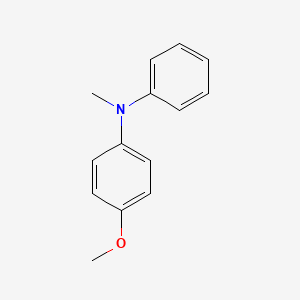
![5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1608624.png)
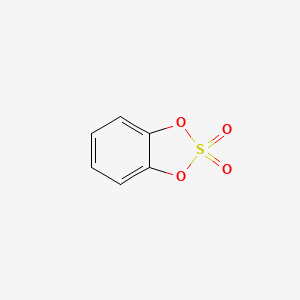
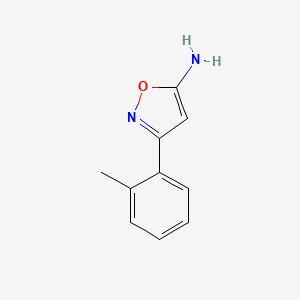
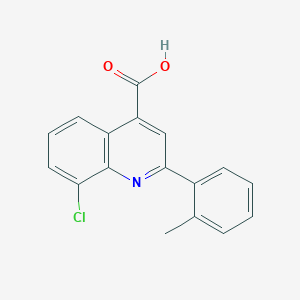
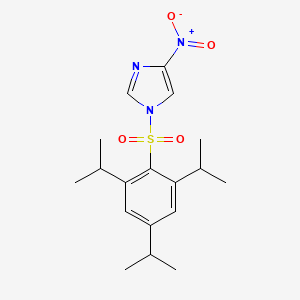


![2-Ethyl-2-[3-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethylsilyl]propoxymethyl]propane-1,3-diol](/img/structure/B1608636.png)
![1,5-Bis[bis(3,5-dimethylphenyl)phosphino]pentane](/img/structure/B1608639.png)
![[Amino(propan-2-ylsulfanyl)methylidene]azanium](/img/structure/B1608640.png)
